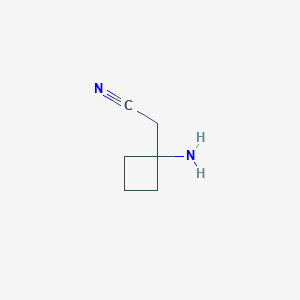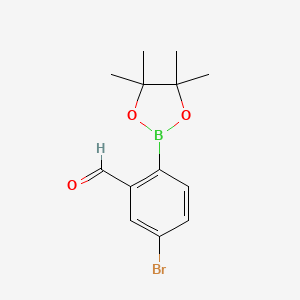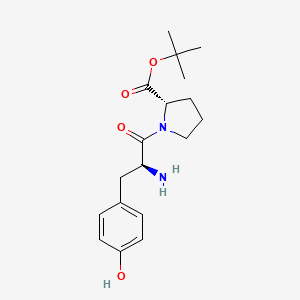
Tyr-pro-otbu
Descripción general
Descripción
Tyr-pro-otbu, also known as tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-2-pyrrolidinecarboxylate, is a synthetic dipeptide derivative. It is composed of the amino acids tyrosine and proline, with a tert-butyl group protecting the carboxyl end of the proline residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Tyr-Pro-Otbu, also known as “this compound”, is a dipeptide composed of tyrosine (Tyr) and proline (Pro). It’s known that peptides can influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
It’s known that peptides can interact with various targets in the body, leading to diverse physiological effects .
Biochemical Pathways
It’s known that peptides can influence various physiological functions, including beneficial effects on the brain .
Pharmacokinetics
A study has shown that orally administered this compound can reach the mouse brain . The intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration . This suggests that this compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
It’s known that peptides can have various physiological effects, including improving memory .
Action Environment
It’s known that the effectiveness of peptides can be influenced by various factors, including the method of administration and the physiological state of the individual .
Análisis Bioquímico
Biochemical Properties
Tyr-Pro-Otbu interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce glucose transporter 4 (Glut4) expression in the plasma membrane, along with adenosine monophosphate-activated protein kinase (AMPK) activation . This suggests that this compound plays a significant role in biochemical reactions, particularly those related to glucose metabolism .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to significantly increase glucose uptake among dipeptides . This indicates that this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that this compound may directly interact with AdipoR1 as an agonist, followed by the activation of AMPK/Glut4 translocation in L6 myotubes . This suggests that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration . This suggests that this compound has a certain degree of stability and does not degrade quickly.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown that orally administered this compound at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of this compound was transported from the plasma to the mouse brain parenchyma .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been suggested that this compound is involved in the metabolism of glucose, as it has been shown to induce Glut4 expression and AMPK activation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been shown that this compound can be transported across the blood-brain barrier (BBB) in an intact form into the parenchyma of the mouse brain . This suggests that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is yet to be fully understood. It has been suggested that this compound accumulates in the hypothalamus, hippocampus, and cortex of the mouse brain . This could indicate that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-pro-otbu typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a resin. The amino group of tyrosine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), exposing the amino group for coupling with the next amino acid, proline. Proline is also protected by a tert-butyl group to prevent unwanted reactions. The coupling reaction is facilitated by reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tyr-pro-otbu can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the peptide bond can be reduced to an alcohol.
Substitution: The tert-butyl group can be removed under acidic conditions, exposing the carboxyl group for further reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Alcohol derivatives of the peptide bond.
Substitution: Free carboxyl group on the proline residue
Aplicaciones Científicas De Investigación
Tyr-pro-otbu has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and memory-improving properties.
Industry: Utilized in the production of functional foods and nutraceuticals .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr(tBu)-OH: A similar compound with a fluorenylmethyloxycarbonyl protecting group instead of a peptide bond.
N-acetyl-L-tyrosine amide: Another tyrosine derivative used in peptide synthesis.
Para-cresol: A simpler phenolic compound related to the tyrosine residue .
Uniqueness
Tyr-pro-otbu is unique due to its specific combination of amino acids and protecting groups, which confer stability and reactivity suitable for peptide synthesis. Its ability to cross the blood-brain barrier and potential therapeutic effects further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENTTBACYFCMH-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


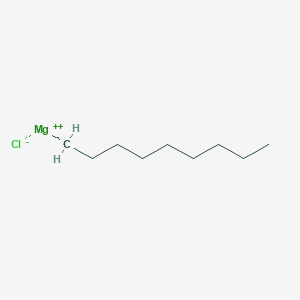
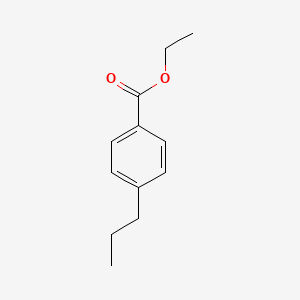
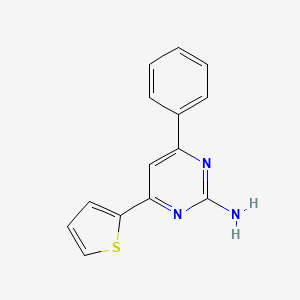
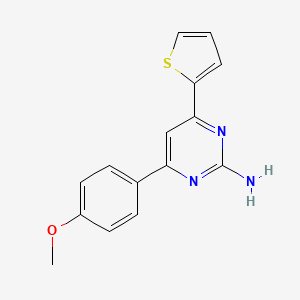
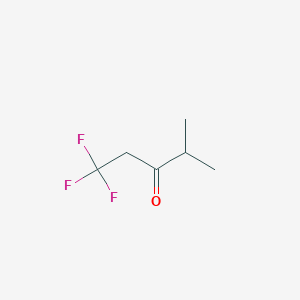
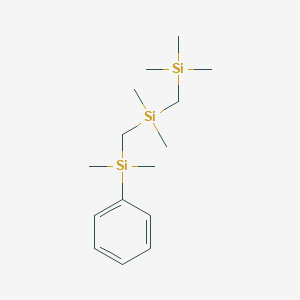
![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
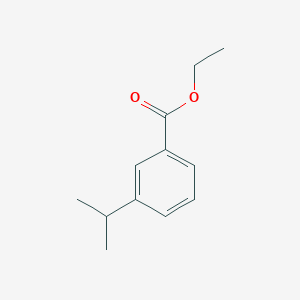
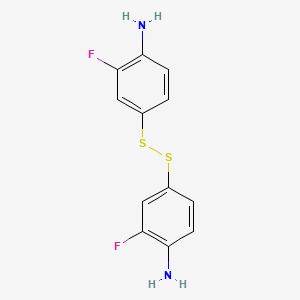
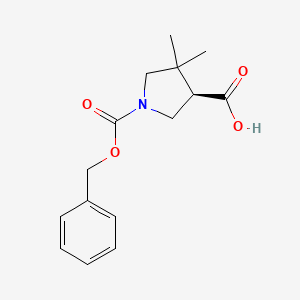

![(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B6307105.png)
